molecular formula C14H9NO2S B11858707 Benzo[d]isothiazol-5-yl benzoate

Benzo[d]isothiazol-5-yl benzoate

Cat. No.: B11858707
M. Wt: 255.29 g/mol
InChI Key: AYFORPZBDJCJPD-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-5-yl benzoate is a chemical compound with the molecular formula C14H9NO2S It is a derivative of benzo[d]isothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-5-yl benzoate typically involves the reaction of benzo[d]isothiazole derivatives with benzoic acid or its derivatives. One common method is the esterification of benzo[d]isothiazol-5-ol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding this compound alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: this compound alcohols.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzo[d]isothiazol-5-yl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzo[d]isothiazol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Benzo[d]isothiazol-5-yl benzoate can be compared with other similar compounds, such as:

    Benzo[d]isothiazole: The parent compound, which lacks the benzoate ester group.

    Benzo[d]thiazole: A related compound with a sulfur atom in a different position.

    Benzothiazole: Another sulfur-containing heterocycle with different biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Benzo[d]isothiazol-5-yl benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiviral activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety attached to a benzo[d]isothiazole ring. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d]isothiazole exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4aMycobacterium smegmatis0.25 µg/mL
4bM. tuberculosis0.5 µg/mL
5aStaphylococcus aureus2.0 µg/mL

In a study evaluating the activity against mycobacterial strains, it was found that the N-acyl derivatives showed promising results, with compound 4a exhibiting superior activity compared to standard treatments like BTZ043 .

Anticancer Activity

The anticancer potential of benzo[d]isothiazole derivatives has also been explored. A study highlighted that these compounds inhibited the growth of leukemia cell lines, demonstrating cytotoxicity with a CC50 (concentration causing 50% cell death) ranging from 4 to 9 µM .

Case Study: Cytotoxicity Evaluation

In vitro tests were conducted on various cancer cell lines:

Cell LineCC50 (µM)Activity Description
MT-4 (HIV-1)4Significant cytotoxicity observed
K562 (Leukemia)6Inhibition of proliferation
MCF-7 (Breast)8Moderate antiproliferative effects

These findings indicate that benzo[d]isothiazole derivatives could serve as lead compounds in developing new anticancer therapies.

Antiviral Activity

Emerging research has identified the antiviral properties of benzisothiazolone derivatives against HIV-1. Two compounds from this class demonstrated effective inhibition of reverse transcriptase with IC50 values below 3 µM, indicating their potential as antiviral agents .

Structure-Activity Relationship

A limited structure-activity relationship analysis revealed that modifications to the benzisothiazolone core significantly impacted antiviral efficacy. The presence of specific substituents on the benzene ring was correlated with increased activity against viral replication.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research in medicinal chemistry. Its antimicrobial, anticancer, and antiviral properties warrant additional studies to elucidate mechanisms of action and optimize its therapeutic potential.

Future research should focus on:

  • In vivo Studies : To assess the efficacy and safety in animal models.
  • Mechanistic Studies : To understand how these compounds interact at the molecular level with their biological targets.
  • Formulation Development : To enhance bioavailability and therapeutic index.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

1,2-benzothiazol-5-yl benzoate

InChI

InChI=1S/C14H9NO2S/c16-14(10-4-2-1-3-5-10)17-12-6-7-13-11(8-12)9-15-18-13/h1-9H

InChI Key

AYFORPZBDJCJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)SN=C3

Origin of Product

United States

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